1,3-Pentadiene

Description

Historical Context and Evolution of Diene Studies

The field of diene chemistry, particularly concerning reactions that form cyclic structures, gained significant momentum with the discovery of the Diels-Alder reaction. This pivotal transformation, involving a conjugated diene and a dienophile, was first described by German chemists Otto Diels and Kurt Alder in 1928 wikipedia.orgebsco.comsigmaaldrich.comyoutube.combritannica.comsci-hub.seorgoreview.comnobelprize.orgsigmaaldrich.comresearchgate.net. Their groundbreaking work, which allowed for the efficient synthesis of six-membered rings with precise control over stereochemistry and regiochemistry, earned them the Nobel Prize in Chemistry in 1950 wikipedia.orgebsco.comyoutube.combritannica.comsci-hub.senobelprize.orgsigmaaldrich.comresearchgate.net. The reaction's utility in constructing complex molecular architectures from simpler precursors quickly established it as an indispensable tool in organic synthesis, particularly for natural product synthesis and the development of new materials wikipedia.orgnumberanalytics.com.

Earlier contributions, such as Hermann Staudinger's work on ketenes in 1912, also touched upon [4+2] cycloaddition processes, foreshadowing the Diels-Alder reaction wikipedia.org. The fundamental understanding of diene reactivity evolved through decades of research, with key insights into the requirement for the s-cis conformation of the diene for successful reaction wikipedia.orgebsco.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.comvaia.com. The influence of electronic effects, where electron-rich dienes and electron-poor dienophiles accelerate the reaction, also became a critical aspect of its study ebsco.comorgoreview.comsigmaaldrich.combrainly.comvaia.com. The development of asymmetric catalysis and the exploration of reactions in aqueous media represent more recent advancements that continue to expand the scope and sustainability of Diels-Alder chemistry numberanalytics.com.

Academic Significance of Conjugated Diene Systems

Conjugated dienes, characterized by two double bonds separated by a single bond, possess a unique electronic structure due to the delocalization of π electrons across the system firsthope.co.intheorango.comsioc-journal.cnslideshare.netjove.com. This delocalization imparts enhanced stability compared to their non-conjugated counterparts and dictates their distinct chemical reactivity firsthope.co.intheorango.comslideshare.netjove.com. Their academic significance lies in several key areas:

Organic Synthesis: Conjugated dienes serve as versatile building blocks and intermediates in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and dyes, often utilizing the Diels-Alder reaction as a key step firsthope.co.in.

Materials Science: They are fundamental to the production of polymers and materials, notably in the synthesis of synthetic rubbers like styrene-butadiene rubber (SBR), polybutadiene (B167195), and polyisoprene, as well as plastics such as acrylonitrile-butadiene-styrene (ABS) firsthope.co.ingithub.com. Their role extends to resins, adhesives, and coatings, contributing to advancements in automotive, aerospace, and construction industries firsthope.co.in.

Natural Products and Biological Activity: The conjugated polyene motif is prevalent in many biologically active natural products, where the precise configuration of double bonds is crucial for molecular shape and interaction with biological targets nih.gov.

Theoretical Chemistry: The electronic properties and reaction mechanisms of conjugated dienes are subjects of extensive theoretical investigation, contributing to a deeper understanding of chemical bonding and reactivity theorango.com.

The ability of conjugated dienes to undergo specific addition reactions, such as 1,2- and 1,4-additions, and their participation in cycloaddition reactions like the Diels-Alder, underscore their importance in chemical research and application firsthope.co.in.

Overview of Research Paradigms for 1,3-Pentadiene (B166810)

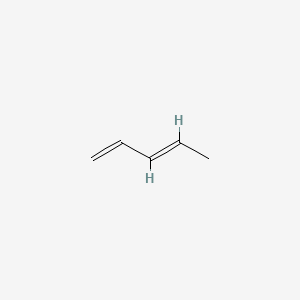

This compound (C₅H₈) is a five-carbon conjugated diene that exists as cis and trans isomers github.comgoogle.comnist.govmdpi.comnist.gov. Its chemical structure features alternating double and single bonds, allowing for electron delocalization and characteristic reactivity vaia.comgithub.comgoogle.com. Research into this compound has focused on several key areas:

Synthesis and Production: Traditionally derived from petrochemical sources, such as the steam cracking of naphtha, there is growing research interest in sustainable, biomass-based production routes, including those utilizing furfural (B47365) or xylitol (B92547) google.commdpi.com.

Reactivity in Diels-Alder Reactions: this compound readily participates in Diels-Alder cycloadditions, forming six-membered rings. Studies have highlighted its higher reactivity compared to compounds like 2,4-pentadienal (B1594819) due to its greater electron density and less steric hindrance brainly.comvaia.com. Furthermore, research has elucidated the differential reactivity between its cis and trans isomers, with the trans isomer generally exhibiting higher reactivity due to its more facile adoption of the required s-cis conformation vaia.com.

Spectroscopic Characterization: Analytical techniques such as UV spectroscopy are employed to distinguish this compound from its non-conjugated isomer, 1,4-pentadiene (B1346968), based on differences in their absorption spectra arising from conjugation brainly.com. Infrared (IR), Mass Spectrometry (MS), and Gas Chromatography (GC) are standard methods for its identification and characterization nist.govsigmaaldrich.comnist.gov.

Polymerization: this compound serves as a monomer in polymerization processes, particularly cationic polymerization, which is used in the production of C₅ petroleum resins utilized in adhesives mdpi.com.

Industrial Applications: Beyond its role in polymer synthesis, this compound is a crucial intermediate in the production of adhesives, paints, and rubber tackifiers, contributing to various manufacturing sectors github.comgoogle.com. Its presence as a metabolic byproduct in spoiled food, produced by microorganisms from sorbate, is also a subject of analytical research researchgate.net.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3E)-penta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJHHCWVYXUKFD-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8, CH2(CH)3CH3 | |

| Record name | 1,3-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25549-62-6 | |

| Record name | 1,3-Pentadiene, (3E)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25549-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50858710 | |

| Record name | (3E)-1,3-Pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-pentadiene appears as a clear colorless liquid with an acrid odor. A dangerous fire risk. Vapors are irritating to the eyes and respiratory system. Subject to polymerization if heated or contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Used to make intermediates and polymers., Liquid, Colorless liquid; [Hawley], Colorless liquid; [HSDB] Unpleasant odor; [CHEMINFO], COLOURLESS LIQUID. | |

| Record name | 1,3-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Pentadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Pentadiene, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Pentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-1,3-Pentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

109 °F at 760 mmHg (NFPA, 2010), 42 °C | |

| Record name | 1,3-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-20 °F (USCG, 1999), -29 °C (CLOSED CUP), -28 °C c.c. | |

| Record name | 1,3-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN ALL PROP IN ALC, ETHER, ACETONE, BENZENE, HEPTANE, & CARBON TETRACHLORIDE, MISCIBLE WITH ALCOHOL, ETHER, ACETONE, BENZENE, Water solubility of >341 mg/l at room temperature., Solubility in water, g/100ml: 0.069 (very poor) | |

| Record name | 1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.6834 at 68 °F (average value for cis and trans isomers) (USCG, 1999) - Less dense than water; will float, 0.6760 @ 20 °C/4 °C, 0.6710 g/ml @ 25 °C, 0.7 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7 | |

| Record name | 1,3-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRANS-1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.35 (AIR= 1), Relative vapor density (air = 1): 2.35 | |

| Record name | 1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

405.0 [mmHg], 411.0 [mmHg], 405 mm Hg @ 25 °C, 411 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 53.3 | |

| Record name | 1,3-Pentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-1,3-Pentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRANS-1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Cyclopentene | |

| Record name | 1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

504-60-9, 2004-70-8, 41050-31-1, 68308-15-6 | |

| Record name | 1,3-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,3-Pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Pentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,3-Pentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-Penta-1,3-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041050311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C5, polymd. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068308156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Piperylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Pentadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Pentadiene, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C5, polymd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-1,3-Pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-penta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-PENTADIENE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OA1GPF8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRANS-1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-222 °F (USCG, 1999), -87.5 °C, -87 °C | |

| Record name | 1,3-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies for 1,3 Pentadiene and Its Derivatives

Laboratory-Scale Synthesis Techniques

Modern organic chemistry provides a diverse toolkit for the construction of 1,3-dienes with a high degree of control over their stereochemistry.

The stereochemistry of 1,3-dienes is crucial as it dictates their physical and biological properties, as well as their reactivity in subsequent chemical transformations. mdpi.com Transition-metal-catalyzed cross-coupling reactions are a primary method for the stereoselective synthesis of 1,3-dienes. mdpi.com These reactions typically involve the coupling of pre-functionalized alkenyl partners with a defined stereochemistry. mdpi.com Another powerful strategy is the reductive coupling of two alkynes, which offers high atom and step economy. nih.govrsc.org For instance, nickel-catalyzed reductive coupling of unsymmetrical internal alkynes has been shown to produce highly substituted 1,3-dienes with excellent regio- and enantioselectivity. nih.govrsc.org

Classic olefination reactions are widely employed for the synthesis of 1,3-dienes from aldehydes. The Wittig reaction and its modifications, such as the Horner–Wadsworth–Emmons (HWE) reaction, are cornerstone methods for this transformation. mdpi.com

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. While versatile, controlling the stereoselectivity of the newly formed double bond can be challenging.

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers significant advantages, particularly in achieving high E-selectivity in the resulting alkene. wikipedia.orgorganic-chemistry.org This reaction utilizes phosphonate-stabilized carbanions, which are more nucleophilic and less basic than the phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.org The HWE reaction typically begins with the deprotonation of a phosphonate (B1237965) to generate a phosphonate carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to an aldehyde, leading to an intermediate which eliminates a dialkylphosphate salt to form the alkene. wikipedia.org The water-soluble nature of the phosphate (B84403) byproduct simplifies purification. organic-chemistry.org

The stereochemical outcome of the HWE reaction can be influenced by several factors, including the nature of the phosphonate, the base, the solvent, and the reaction temperature. researchgate.net For example, the use of certain bases and solvents can favor the formation of either the (E)- or (Z)-isomer. The Still-Gennari modification, for instance, employs phosphonates with electron-withdrawing groups and specific reaction conditions to favor the formation of (Z)-olefins. nrochemistry.com

| Reaction | Reagents | Typical Selectivity | Key Features |

| Wittig Reaction | Phosphorus ylide, Aldehyde/Ketone | Varies, can be tuned | Broad applicability |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate carbanion, Aldehyde/Ketone | Predominantly (E)-alkenes wikipedia.org | More nucleophilic carbanion, easier byproduct removal wikipedia.orgorganic-chemistry.org |

| Still-Gennari Modification (HWE) | Phosphonate with EWG, Aldehyde, specific bases (e.g., KHMDS) and solvent (e.g., THF with 18-crown-6) | Predominantly (Z)-alkenes nrochemistry.com | Utilizes electron-withdrawing groups on the phosphonate nrochemistry.com |

Olefin metathesis has emerged as a powerful and versatile tool for the synthesis of 1,3-dienes. mdpi.com This catalytic reaction allows for the redistribution of carbon-carbon double bonds, enabling the construction of complex diene structures.

Rearrangement reactions of enynes (molecules containing both a double and a triple bond), alkynes, and allenes also provide effective pathways to 1,3-dienes. mdpi.com These reactions are often catalyzed by transition metals and can proceed with high stereoselectivity. For example, a palladium-catalyzed three-component reaction involving allenes, aryl iodides, and diazo compounds has been developed for the stereoselective synthesis of 1,3-dienes. mdpi.com

Sustainable and Renewable Feedstock Pathways for 1,3-Pentadiene (B166810) Production

The increasing demand for sustainable chemical production has spurred research into the use of renewable biomass as a feedstock for valuable chemicals like this compound.

Biomass, with its rich composition of carbohydrates, lignin, and oils, offers a promising alternative to petroleum-based feedstocks. The catalytic conversion of biomass-derived molecules into this compound is a key area of research.

Xylitol (B92547), a five-carbon sugar alcohol readily obtained from the hydrogenation of xylose found in hemicellulose, is a key platform molecule for the production of this compound. The conversion of xylitol to this compound involves the removal of oxygen atoms, a process that can be achieved through deoxydehydration (DODH) and deoxygenation reactions.

Catalytic deoxydehydration of xylitol over various catalysts, such as supported metal oxides, has been investigated. This process typically involves a cascade of reactions including dehydration and subsequent deoxygenation steps to yield this compound. The choice of catalyst and reaction conditions plays a critical role in controlling the selectivity towards the desired product and minimizing the formation of byproducts.

Catalytic Conversion of Biomass-Derived Precursors

Levulinic Acid and Methyltetrahydrofuran Conversion

The conversion of biomass-derived platform chemicals, such as levulinic acid and its derivative 2-methyltetrahydrofuran (B130290) (2-MTHF), into this compound represents a significant area of research in sustainable chemistry. mdpi.comacs.orguni-rostock.de One innovative approach involves the conversion of levulinic acid to 1,4-pentanediol (B150768) (1,4-PDO), which is then dehydrated to produce this compound. acs.orgsci-hub.se A multifunctional Ce/ZrSi catalyst has shown remarkable efficacy in this dehydration step, achieving a 77.5% yield of pentadiene. acs.orgsci-hub.se This catalyst exhibits a synergistic effect between the cerium and the zirconium silicate, which not only facilitates the direct dehydration but also promotes the conversion of the undesirable byproduct, 2-methyltetrahydrofuran, into the desired pentadiene. acs.orgsci-hub.se

Another pathway involves the direct conversion of 2-MTHF, which can be obtained from levulinic acid, to this compound. mdpi.com In a continuous system, this reaction is conducted at 350°C. mdpi.com However, a significant challenge with this method is catalyst deactivation due to the formation of carbon deposits, leading to a decrease in 2-MTHF conversion and this compound yield over time. mdpi.com For instance, over a 58-hour period, the conversion of 2-MTHF was observed to decrease from 100% to 77%, with the this compound yield dropping from 67.8% to 51.8%. mdpi.com

Table 1: Catalyst Performance in this compound Synthesis from Levulinic Acid Derivatives

| Precursor | Catalyst | Temperature (°C) | Yield of this compound | Reference |

| 1,4-Pentanediol | Ce/ZrSi | Not Specified | 77.5% | acs.orgsci-hub.se |

| 2-Methyltetrahydrofuran | Not Specified | 350 | 51.8% (after 58h) | mdpi.com |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for synthesizing this compound from renewable resources. mdpi.compaperpublications.org One notable two-step approach utilizes xylitol, a biomass-derived sugar alcohol. mdpi.comgoogle.com

The process involves:

Deoxydehydration (DODH): Xylitol is first converted to 2,4-pentadien-1-ol, 1-formate through a reaction with formic acid at 235°C. This step achieves an optimized yield of 62.9%. mdpi.com

Deoxygenation: The resulting formate (B1220265) is then deoxygenated over a Pd/C catalyst at 100°C to produce this compound, with a total yield of 51.8% for the two-step process. mdpi.com

This method is considered a green approach because it starts from a renewable feedstock and avoids harsh reagents. google.com Another sustainable strategy involves the dehydration of 1,4-pentanediol, derived from levulinic acid, over a multifunctional Ce/ZrSi catalyst, which boasts a high yield of 77.5%. acs.orgsci-hub.se This catalytic system is particularly noteworthy for its ability to steer the reaction away from the formation of byproducts like 2-methyltetrahydrofuran. acs.orgsci-hub.se

Challenges in green synthesis include developing catalysts that are not only efficient and selective but also robust and easily separable from the reaction mixture to minimize waste and environmental impact. mdpi.com

Industrial-Scale Research and Process Optimization Challenges

The transition from laboratory-scale synthesis to industrial-scale production of this compound presents several significant challenges. scitechnol.comnumberanalytics.comnih.gov A primary hurdle is the deactivation of catalysts, often due to the formation of carbon deposits (coke) in the presence of dienes, which leads to a decrease in conversion efficiency and product yield over time. mdpi.com This necessitates catalyst regeneration or replacement, adding to the operational complexity and cost.

Furthermore, the separation and purification of this compound from the reaction mixture can be difficult and energy-intensive, especially when dealing with byproducts with similar boiling points. mdpi.com For bio-based routes, ensuring the consistency and purity of the feedstock is crucial for maintaining stable and efficient production. scitechnol.com

Synthesis of Substituted this compound Derivatives for Specific Research Purposes

The synthesis of substituted this compound derivatives is crucial for creating molecules with tailored properties for various research applications, including the development of new polymers and materials. beilstein-journals.orgnih.govmdpi.com

One method for creating substituted dienes is through the palladium-catalyzed three-component coupling reaction of benzyl (B1604629) chlorides, alkynes, and monosubstituted alkenes, which allows for the formation of 4-benzyl-substituted 1,3-butadiene (B125203) derivatives. researchgate.net Another approach involves the synthesis of 2-methyl-1,3-pentadiene (B74102) from 4-methyl-4-methoxy-2-pentanol in a single reaction step that yields a pure product. researchgate.net

For creating highly functionalized cyclic systems, pentamethylcyclo-1,3-pentadiene can serve as a starting material for synthesizing diastereomeric derivatives with various functional groups through reactions with bromination reagents. beilstein-journals.org Additionally, research has focused on the synthesis of 1,4-pentadiene-3-one derivatives containing quinazolinone, which have shown potential as antifungal agents. mdpi.com These syntheses often involve multi-step reactions, starting from materials like hydroxybenzaldehyde and acetone (B3395972). mdpi.com

These examples highlight the diverse synthetic strategies employed to create a wide array of substituted this compound derivatives, enabling the exploration of their unique chemical and physical properties for advanced applications.

Chemical Reactivity and Mechanistic Investigations of 1,3 Pentadiene

Pericyclic Reactions of 1,3-Pentadiene (B166810)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. This compound is a key participant in two major classes of pericyclic reactions: Diels-Alder cycloadditions and sigmatropic rearrangements.

Diels-Alder Cycloadditions: Regio- and Stereoselectivity Studies

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. This compound, as a substituted conjugated diene, participates in these reactions, with its reactivity and selectivity governed by several factors.

The ability of a diene to undergo a Diels-Alder reaction is critically dependent on its conformation, specifically its capacity to adopt the s-cis conformation, which is necessary for the cyclic transition state vaia.com. This compound exists as cis (Z) and trans (E) isomers. The cis-1,3-pentadiene (B74190) is sterically hindered, making it more difficult to achieve the required s-cis conformation compared to the trans-1,3-pentadiene vaia.com. This steric hindrance in the cis isomer leads to significantly reduced reactivity in Diels-Alder reactions vaia.com.

Table 1: Conformation and Reactivity of this compound Isomers in Diels-Alder Reactions

| Isomer | Primary Conformation for Diels-Alder | Steric Hindrance to s-cis | Relative Reactivity |

| cis-1,3-Pentadiene | s-cis | High | Lower |

| trans-1,3-Pentadiene | s-cis | Low | Higher |

Electronic effects also play a crucial role. Generally, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the Diels-Alder reaction libretexts.orgmasterorganicchemistry.com. While specific studies on this compound's electronic effects with various dienophiles are detailed in broader contexts uchile.clscielo.brresearchgate.net, the principle holds that the electron density distribution within the diene influences its interaction with the dienophile's frontier orbitals. For instance, polar Diels-Alder reactions are significantly influenced by the electronic character of both the diene and dienophile uchile.cl.

Solvent choice can profoundly impact the rate and selectivity of Diels-Alder reactions. Polar solvents, particularly water, often lead to a significant rate acceleration compared to non-polar organic solvents rug.nlwikipedia.orgpsu.edu. This acceleration is attributed to factors such as hydrophobic effects, which stabilize the more compact transition state, and hydrogen-bonding interactions that can further stabilize the transition state rug.nlwikipedia.orgpsu.edu. For example, reactions in water can be thousands of times faster than in non-polar solvents, with enhanced endo selectivity also observed rug.nl. Polar solvents like acetone (B3395972) can also enhance selectivity by increasing reaction barriers compared to non-polar solvents like toluene (B28343), thereby favoring specific product formation mdpi.com.

Sigmatropic Rearrangements: Hydrogen Shifts and Electronic Mechanisms

Sigmatropic rearrangements involve the migration of a sigma bond across a pi system. This compound is known to undergo osti.govresearchgate.net sigmatropic hydrogen shifts, a process well-studied through kinetic and theoretical methods.

Kinetic isotope effects (KIEs) are powerful tools for elucidating reaction mechanisms, particularly for hydrogen transfer processes. Studies on the osti.govresearchgate.net hydrogen shift in cis-1,3-pentadiene have utilized computational methods, including direct dynamics and transition-state theory, to calculate primary kinetic isotope effects (kH/kD) osti.govosti.gov. These calculations often involve various semi-empirical and ab initio methods.

Table 2: Calculated Kinetic Isotope Effects (KIEs) for the osti.govresearchgate.net Hydrogen Shift in cis-1,3-Pentadiene

| Computational Method | Calculated KIE (kH/kD) | Reference |

| AM1 | ~10-12 | osti.gov |

| PM3 | ~9-11 | osti.gov |

| MINDO/3 | ~9-11 | osti.gov |

| MC_MO-HF | 8.28 | researchmap.jp |

These computational results highlight the importance of accurately modeling the quantum mechanical behavior of the migrating hydrogen nucleus, including tunneling effects, for predicting KIEs that align with experimental observations osti.govresearchmap.jpmdpi.com. The MC_MO-HF method, which explicitly includes the quantum effect of the migrating nucleus, provided a calculated KIE closer to experimental values than conventional methods researchmap.jp.

Theoretical investigations, particularly employing modern valence bond theory (e.g., spin-coupled methods), have provided detailed insights into the electronic mechanisms of sigmatropic hydrogen shifts in this compound researchgate.netrsc.orgliverpool.ac.uk. The osti.govresearchgate.net hydrogen shift in (Z)-1,3-pentadiene is described as an unusual heterolytic mechanism. This process involves the coordinated movement of three well-defined orbital pairs: one forming the new sigma bond to the migrating hydrogen, another shifting the pi bond between carbons 3 and 4, and a third involving the pi bond between carbons 1 and 2 researchgate.netrsc.org. The transition state for this rearrangement exhibits characteristics that can be considered aromatic researchgate.netrsc.org.

Thermal osti.govresearchgate.net sigmatropic hydrogen shifts are generally symmetry-allowed and proceed via a suprafacial pathway, meaning the migrating atom remains on the same face of the pi system throughout the reaction libretexts.orglibretexts.orglibretexts.org. In contrast, thermal vaia.comosti.gov hydrogen shifts are not observed, as they would require a strained antarafacial pathway libretexts.orglibretexts.orglibretexts.org.

List of Compounds Mentioned:

this compound

cis-1,3-Pentadiene

trans-1,3-Pentadiene

Methyl Acrylate (B77674)

Cyclopentadiene

Maleic Anhydride (B1165640)

Dimethyl Acetylenedicarboxylate (B1228247)

2-Methyl-1,3-butadiene

Polymerization Mechanisms and Kinetics of this compound

The polymerization of this compound has been extensively studied using various catalytic systems, including anionic, cationic, and coordination polymerization methods. These studies aim to understand the fundamental mechanisms, control polymer microstructure, and tailor material properties.

Homopolymerization Studies

Homopolymerization involves the polymerization of this compound monomers with themselves to form poly(this compound). The stereochemistry and microstructure of the resulting polymer are highly dependent on the polymerization conditions and the catalyst employed.

The microstructure of poly(this compound) can comprise several types of repeating units: 1,4-trans, 1,4-cis, 1,2-trans, and 1,2-cis additions researchgate.netresearchgate.netresearchgate.net. The stereoselectivity, or the preference for forming specific stereoisomers, is a critical aspect of controlling the polymer's properties. For instance, the polymerization of (E)-1,3-pentadiene can yield cis-1,4-isotactic polymers, while the (Z)-isomer, under certain catalytic conditions, may lead to cis-1,4-atactic structures capes.gov.bracs.org. Anionic polymerization, particularly using organolithium initiators in nonpolar solvents, has demonstrated the ability to produce well-defined poly(this compound) with narrow molecular weight distributions and a predominant trans-1,4 structure researchgate.netresearchgate.net. Cationic polymerization, while active, can be prone to side reactions such as cross-linking and cyclization, which affect the polymer's molecular weight and unsaturation content acs.org.

The choice of catalytic system profoundly influences the microstructure and stereoselectivity of poly(this compound).

Ziegler-Natta and Lanthanide Catalysts: Neodymium-based Ziegler-Natta catalysts are known for their effectiveness in stereospecific polymerization of dienes, including this compound. They can produce polymers with controlled microstructures, such as cis-1,4-isotactic poly(this compound) from the (E)-isomer researchgate.netrsc.org. Titanium-based catalysts, such as CpTiCl3 activated by methylaluminoxane (B55162) (MAO), have also been investigated, influencing the microstructure of poly(this compound) and its copolymers nih.govresearchgate.net. Chromium(II) catalysts have shown selectivity, yielding cis-1,4-isotactic poly[(E)-pentadiene] and cis-1,4-atactic poly[(Z)-pentadiene] capes.gov.bracs.org.

Anionic Polymerization: Organolithium initiators, such as n-butyllithium (n-BuLi), are instrumental in achieving living anionic polymerization of this compound. This method allows for precise control over molecular weight and narrow molecular weight distributions (Đ typically ≤ 1.19) researchgate.netresearchgate.netrsc.org. The microstructure, including the ratio of 1,4-addition to 1,2-addition units, can be modulated by solvent polarity and the addition of polar additives like tetrahydrofuran (B95107) (THF) or tetramethylethylenediamine (TMEDA) researchgate.netresearchgate.net.

Cationic Polymerization: Catalytic systems involving Lewis acids like TiCl4 or AlCl3 can initiate cationic polymerization. For example, TiCl4-trifluoroacetic acid systems exhibit high activity but may result in polymers with lower molecular weights and a higher degree of side reactions researchgate.net. AlCl3-initiated polymerization requires careful control to mitigate side reactions such as cross-linking and double bond isomerization acs.org.

Copolymerization and Terpolymerization Research

This compound can be copolymerized or terpolymerized with various other monomers, such as styrene (B11656), maleic anhydride, and 1,1-diphenylethylene (B42955) (DPE), to create materials with tailored properties.

The relative reactivity of this compound compared to a comonomer is quantified by reactivity ratios (r1, r2), which dictate the sequence distribution in the resulting copolymer. These ratios are influenced by the specific catalytic system and polymerization conditions.

Styrene Copolymerization: In the living carbanionic copolymerization of styrene with this compound, low reactivity ratios (e.g., rstyrene = 0.037, rthis compound = 0.056) indicate a strong tendency towards the formation of alternating copolymers researchgate.net. In contrast, certain titanium-based catalysts can yield random or blocky copolymers, with reactivity ratios for styrene and this compound varying significantly depending on the catalyst structure (e.g., rstyrene ≈ 18, rthis compound ≈ 0.3) rsc.org.

Radical Copolymerization: this compound isomers can undergo sequence-controlled radical copolymerization with monomers like maleic anhydride and N-phenylalkyl maleimide (B117702), leading to AB-alternating or AAB-periodic copolymer structures researchgate.netacs.org.

Table 1: Reactivity Ratios (r) for Copolymerization with this compound

| Monomer 1 | Monomer 2 | Catalyst System | r1 (Monomer 1) | r2 (Monomer 2) | Sequence Tendency | Reference |

| Styrene | This compound | Living Carbanionic (e.g., n-BuLi) | 0.037 | 0.056 | Alternating | researchgate.net |

| Styrene | This compound | Titanium [OSSO]-type + MAO | ~18 | ~0.3 | Random | rsc.org |

| 4-Methyl-1,3-pentadiene | Styrene | Titanium [OSSO]-type + MAO | 0.35 | 0.41 | Alternating | researchgate.net |

Living anionic polymerization (LAP) is a highly versatile technique for synthesizing well-defined polymers and copolymers of this compound researchgate.netresearchgate.netrsc.orgmdpi.comacs.org. This method, typically employing organolithium initiators in nonpolar solvents like cyclohexane (B81311) or toluene, allows for precise control over molecular weight and molecular weight distribution (Đ values often below 1.15) researchgate.netresearchgate.netrsc.org. The living nature of the polymerization enables the synthesis of block copolymers through sequential monomer addition. Furthermore, the ability to control the copolymer sequence distribution, influenced by solvent polarity and additives, opens avenues for creating materials with precisely engineered properties researchgate.netmdpi.com. Terpolymerization of this compound with monomers like styrene and 1,1-diphenylethylene can yield polymers with distinct alternating sequences mdpi.com.

List of Compounds Mentioned:

this compound

(E)-1,3-Pentadiene

(Z)-1,3-Pentadiene

Poly(this compound)

Styrene

Maleic Anhydride

N-phenylalkyl maleimide

1,1-diphenylethylene (DPE)

Butadiene

3-Methyl-1,3-pentadiene (B1617704)

4-Methyl-1,3-pentadiene

1,3-Heptadiene

5-Methyl-1,3-hexadiene

Cationic Polymerization: Kinetics and Side Reactions

The cationic polymerization of this compound is a complex process characterized by both propagation and various side reactions. Studies employing initiators like aluminum chloride (AlCl₃) in nonpolar media at room temperature have revealed that, in addition to chain growth, the system undergoes cross-linking, cyclization, and double bond isomerization colab.wsacs.orgacs.org. The relative importance of these side reactions can be influenced by reaction conditions. For instance, cross-linking can be minimized by using low monomer concentrations, while cyclization can be reduced at high monomer concentrations or by catalyst sublimation colab.wsacs.org. The presence of transfer agents, such as methyl-2-butene-2, has been shown to eliminate double bond isomerization colab.wsacs.org.

Titanium tetrachloride-carboxylic acid catalytic systems have also been investigated for this compound polymerization, with the TiCl₄-trifluoroacetic acid system showing the highest activity researchgate.net. Polymers produced using these systems often have relatively low number-average molecular weights (Mₙ) that change little with monomer conversion, while their weight-average molecular weights (M<0xE1><0xB5><0xA1>) increase substantially researchgate.net. Research has also indicated that the reduced unsaturation in poly-1,3-pentadiene synthesized via cationic polymerization is attributed to chain transfer to the polymer rather than cyclization researchgate.net.

The mechanism can be further complicated by the stereochemistry of the monomer and the presence of head-to-head and tail-to-tail linkages in the polymer structure acs.org. Electron donors (EDs) can influence the polymerization, with some EDs increasing polymer isomerization while others increase polymer cyclization researchgate.net. The complexation between Lewis acids and EDs containing carbonyl groups can lead to a decrease in polymerization yield researchgate.net. Furthermore, the use of modified catalytic systems, such as those based on vanadium oxytrichloride, can control the molecular characteristics of the resulting poly-1,3-pentadiene researchgate.netresearchgate.net.

Other Organic Transformations Involving this compound

Hydrogenation Mechanisms and Catalyst Selectivity

The hydrogenation of this compound is a key reaction for producing pentenes and pentane. Research has focused on understanding the mechanisms and achieving selective hydrogenation using various catalysts.

Palladium-based catalysts, particularly those supported on alumina (B75360) (Pd/Al₂O₃), have been extensively studied for the selective hydrogenation of this compound rsc.orgresearchgate.netrsc.orgresearchgate.net. Infrared spectroscopy studies on Pd/Al₂O₃ catalysts have revealed that the hydrogenation occurs as a consecutive process, with the terminal double bond being hydrogenated preferentially over the internal double bond rsc.orgrsc.org. This selectivity is attributed to the catalyst presenting distinct reaction sites: Site α for terminal double bond hydrogenation and Site β for internal double bond hydrogenation rsc.orgrsc.org. Trans-pent-2-ene is identified as the primary reaction intermediate rsc.orgrsc.org.

The presulfiding of palladium catalysts significantly enhances their selectivity towards olefins across a range of H₂/diene molar ratios researchgate.netresearchgate.net. Modification of palladium catalysts with elements like chromium, silver, or lithium has also been shown to increase olefin selectivity researchgate.netresearchgate.net. Nickel-based catalysts, especially when modified with copper and presulfided, also exhibit good activity and selectivity for the hydrogenation of this compound to pentenes researchgate.net. Transition metal catalysts intercalated in graphite, such as nickel, palladium, and platinum, can also achieve selective reduction of conjugated dienes to alkenes without significant over-hydrogenation to alkanes google.com.

Isomerization can occur during the hydrogenation of this compound. For instance, cis-1,3-pentadiene may isomerize to trans-1,3-pentadiene at Site α of a Pd/Al₂O₃ catalyst, contributing to the absence of cis-pent-2-ene in the reaction mixture rsc.orgrsc.org. Thiolate-capped palladium nanoparticle catalysts can also mediate isomerization, often proceeding through a mono-σ bonded Pd-alkyl intermediate followed by β-hydride elimination nih.govrsc.org. The specific influence of thiolate ligands on the nanoparticle surface can control whether hydrogenation or isomerization is favored nih.govrsc.org. Cobalt-mediated processes have also been observed to promote isomerization of E/Z-mixtures of 1,3-dienes, predominantly to the Z-isomer, under specific conditions acs.org.

Functionalization and Derivatization Reactions

This compound readily participates in various functionalization and derivatization reactions characteristic of conjugated dienes. A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition. This compound's reactivity in these reactions is attributed to its conjugated π system, which provides electron density that facilitates interaction with dienophiles brainly.comvaia.com. Compared to 2,4-pentadienal (B1594819), this compound is more reactive due to its higher electron density, as the aldehyde group in 2,4-pentadienal acts as an electron-withdrawing group, reducing the diene's nucleophilicity brainly.comvaia.com. Its conformational flexibility also allows for easy adoption of the s-cis conformation required for the Diels-Alder reaction with minimal steric hindrance vaia.com.

Other functionalization reactions include the formation of sulfolenes upon treatment with sulfur dioxide wikipedia.org.

Thermal Decomposition Pathways and Energetics

The thermal decomposition of this compound involves complex pathways that are influenced by temperature and residence time researchgate.netnist.govresearchgate.net. Under very low-pressure pyrolysis (VLPP) conditions, cis- and trans-1,3-pentadiene decompose via 1,4-hydrogen elimination, analogous to cis-but-2-ene researchgate.net. Mechanistic studies suggest that the decomposition can involve allylic C-C bond dissociation and retro-ene reactions, leading to smaller alkenes researchgate.net. The formation of cyclic products such as 1,3-cyclopentadiene, fulvene, benzene, and toluene is also observed, arising from the reactions of intermediate species researchgate.net.

In high-temperature environments, such as shock tube studies, decomposition is observed above approximately 1350 K, with molecules exhibiting similar activation energies researchgate.net. Pyrolysis-GC/MS analysis of related compounds has identified this compound as a product of thermal decomposition, alongside other C₅ hydrocarbons researchgate.net. The specific pathways and energetics are subjects of ongoing theoretical and experimental investigation researchgate.netnist.gov.

Compound Name Table:

| Common Name | IUPAC Name | Chemical Formula |

| This compound | Penta-1,3-diene | C₅H₈ |

| Piperylene | Penta-1,3-diene | C₅H₈ |

Stereochemical Investigations in 1,3 Pentadiene Chemistry

Conformation and Isomerism of 1,3-Pentadiene (B166810) and its Transition States

This compound, also known as piperylene, is a conjugated diene with the molecular formula C5H8. nist.gov Its structure allows for both geometric isomerism and conformational isomerism, which significantly influence its reactivity and physical properties.

The two geometric isomers of this compound are the (E)- or trans-isomer and the (Z)- or cis-isomer, which differ in the arrangement of substituents around the C3=C4 double bond. nist.govnist.gov

In addition to geometric isomerism, rotation around the central C2-C3 single bond gives rise to two primary planar conformations: the s-trans and the s-cis conformers. masterorganicchemistry.com The "s" prefix refers to the conformation around the sigma (σ) bond connecting the two double bonds.

s-trans conformation : The double bonds are oriented on opposite sides of the central single bond. This conformation is generally more stable due to reduced steric hindrance. masterorganicchemistry.com For 1,3-butadiene (B125203), the s-trans conformation is about 2.3 kcal/mol more stable than the s-cis. masterorganicchemistry.com

s-cis conformation : The double bonds are on the same side of the central single bond. While higher in energy, this conformation is crucial for certain reactions, most notably the Diels-Alder cycloaddition, where the diene must adopt this geometry to react. masterorganicchemistry.com

The conversion between s-trans and s-cis conformers occurs through rotation around the C2-C3 single bond. This process involves overcoming an energy barrier, the peak of which represents the transition state. In this non-planar transition state, the π-orbital overlap between the two double bonds is minimized. For the parent compound, 1,3-butadiene, the energy barrier to this rotation is relatively low, allowing for rapid interconversion at room temperature. Some dienes can be locked into a specific conformation, such as 1,3-cyclohexadiene (B119728), which is permanently held in an s-cis arrangement. masterorganicchemistry.com

| Property | (E)-1,3-Pentadiene | (Z)-1,3-Pentadiene |

|---|---|---|

| Common Name | trans-Piperylene | cis-Piperylene |

| CAS Number | 2004-70-8 | 1574-41-0 |

| Molecular Formula | C5H8 | C5H8 |

| Molecular Weight | 68.117 g/mol | 68.117 g/mol |

| Synonyms | trans-1-Methylbutadiene, (E)-Penta-1,3-diene | cis-1-Methylbutadiene, (Z)-Penta-1,3-diene |

Stereoselective Synthesis and Reactions of this compound Derivatives

The synthesis of 1,3-dienes with specific stereochemistry is a critical challenge in organic chemistry, as the isomeric purity of the diene directly impacts the stereochemical outcome of subsequent reactions. mdpi.com A variety of methods have been developed to achieve high stereoselectivity in the formation of this compound derivatives.

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. mdpi.com For instance, the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides in the presence of a palladium catalyst, can be used to form C-C bonds with retention of the double bond geometry of the starting materials. mdpi.com Similarly, the Heck reaction can stereoselectively form 1,3-dienes. mdpi.com

Classic olefination reactions have also been adapted for the stereoselective synthesis of dienes. The Julia-Kocienski reaction generally produces dienes with a predominant (E)-configuration at the newly formed double bond. mdpi.com Conversely, the Wittig reaction and its modifications can be tuned to favor the formation of either (Z)- or (E)-dienes depending on the nature of the ylide and the reaction conditions. mdpi.com

More recent methodologies include a three-component reaction of allenes, aryl iodides, and diazo compounds, catalyzed by palladium, which can furnish 1,3-dienes as a single stereoisomer. mdpi.com Furthermore, dinickel catalysis has been shown to achieve highly selective dimerization-hydrocarbofunctionalization of internal alkynes, leading to the formation of challenging pentasubstituted 1,3-dienes. researchgate.net

The defined stereochemistry of this compound derivatives is crucial for their subsequent reactions, particularly pericyclic reactions. In the Diels-Alder reaction, a [4+2] cycloaddition, the diene must be in the s-cis conformation. The stereochemistry of the substituents on both the diene and the dienophile is retained in the resulting cyclohexene (B86901) product, making the stereoselective synthesis of the diene paramount.

| Method | Typical Catalyst/Reagent | General Stereochemical Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium(II) complexes | Retention of starting material stereochemistry |

| Julia-Kocienski Olefination | Sulfone, base | Predominantly (E)-configuration |